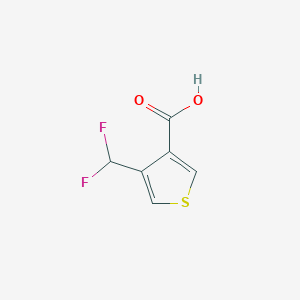

4-(Difluoromethyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXYVTWLRXPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783508-32-6 | |

| Record name | 4-(difluoromethyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-(Difluoromethyl)thiophene-3-carboxylic acid is a fluorinated heterocyclic compound with applications in pharmaceutical and materials science research. Its synthesis involves strategic introduction of both the difluoromethyl (-CF₂H) and carboxylic acid (-COOH) groups onto the thiophene ring. This report consolidates known methodologies and extrapolates viable synthetic routes based on analogous transformations reported in the literature.

Synthetic Strategies

Fluorination of Aldehyde Precursors

Overview

The most direct approach involves fluorinating a 4-formylthiophene-3-carboxylate precursor. This method leverages the conversion of an aldehyde (-CHO) to a difluoromethyl (-CF₂H) group using fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Stepwise Procedure

Synthesis of Methyl 4-Formylthiophene-3-carboxylate

Difluoromethylation

Ester Hydrolysis

Key Challenges

Cross-Coupling with Difluoromethyl Reagents

Transition Metal-Mediated Coupling

A halogen (e.g., bromine) at position 4 of thiophene-3-carboxylic acid can undergo cross-coupling with difluoromethyl metal reagents:

- Substrate Preparation : 4-Bromothiophene-3-carboxylic acid is synthesized via bromination using NBS or Br₂ in acetic acid.

- Coupling Reaction :

Limitations

Radical Difluoromethylation

Minisci-Type Reaction

Electron-deficient thiophene-3-carboxylic acid can undergo radical difluoromethylation at position 4:

- Radical Source : CF₂HCO₂H or Zn(SO₂CF₂H)₂ generates CF₂H radicals under oxidative conditions (e.g., AgNO₃, K₂S₂O₈).

- Reaction Setup :

Advantages

Cyclization Approaches

Gewald Reaction Variant

A three-component cyclization of a ketone, sulfur, and cyanoacetate can yield substituted thiophenes:

- Reactants :

- Difluoromethyl ketone (CF₂HCOCH₃).

- Cyanoacetic acid.

- Elemental sulfur.

- Conditions :

Drawbacks

- Low regiocontrol for CF₂H and COOH placement.

- Requires optimization for scalability.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aldehyde Fluorination | Methyl 4-formylthiophene-3-carboxylate | DAST, NaOH | 70–85 | High selectivity, established protocol | Requires aldehyde precursor |

| Cross-Coupling | 4-Bromothiophene-3-carboxylic acid | CuCF₂H, Pd catalyst | 50–60 | Modular for diverse R groups | Limited reagent availability |

| Radical Addition | Thiophene-3-carboxylic acid | Zn(SO₂CF₂H)₂, K₂S₂O₈ | 40–50 | No pre-functionalization needed | Moderate yields, radical side reactions |

| Cyclization | CF₂HCOCH₃, cyanoacetic acid | Morpholine, S₈ | 30–40 | Single-step synthesis | Poor regioselectivity |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

One of the notable applications of thiophene derivatives, including 4-(Difluoromethyl)thiophene-3-carboxylic acid, is their role as inhibitors of D-amino acid oxidase (DAO). Research indicates that thiophene-3-carboxylic acids exhibit low micromolar inhibitory potency against DAO, with specific compounds showing IC50 values as low as 4.4 µM . The structure-activity relationship (SAR) studies highlight that small substituents on the thiophene ring can enhance inhibitory activity, making these compounds promising candidates for drug development targeting neurological disorders like schizophrenia .

Antioxidant Activity

In addition to DAO inhibition, compounds related to thiophene carboxylic acids have been evaluated for their antioxidant properties. For example, thiazolidine derivatives synthesized from thiophene scaffolds demonstrated significant antioxidant activity in DPPH free radical scavenging assays . The ability to modify the carboxylic acid group at position 4 allows for the design of new derivatives with enhanced biological activities.

Fluorinated Compounds in Drug Development

The introduction of fluorine into organic molecules is known to enhance their metabolic stability and bioactivity. Fluorinated compounds constitute approximately 25% of small-molecule drugs currently available, indicating a strong trend towards incorporating fluorine in drug design . The difluoromethyl group in this compound may improve pharmacological profiles by increasing lipophilicity and altering solubility characteristics, which are crucial for drug efficacy.

Optoelectronic Applications

Research into the optoelectronic properties of thiophene derivatives has revealed their potential use in electronic materials. The unique electronic properties conferred by the thiophene ring structure make these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The incorporation of difluoromethyl groups can further tailor these properties, enhancing charge transport and stability in devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over substituent placement on the thiophene ring. Recent advancements in difluoromethylation techniques have streamlined the incorporation of the difluoromethyl group into larger biomolecules, expanding the scope of its application in pharmaceutical chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiophene-3-carboxylic Acid Derivatives

The following table compares 4-(difluoromethyl)thiophene-3-carboxylic acid with structurally related thiophene-3-carboxylic acid derivatives:

Key Observations:

Functional Analogs: Fluorinated Carboxylic Acids

Fluorinated carboxylic acids with heterocyclic or aromatic cores are critical in medicinal chemistry. Below is a comparison with functional analogs:

Key Observations:

- Fluorine Position : Trifluoromethyl groups (e.g., in pyridine analogs) exhibit stronger electron-withdrawing effects than difluoromethyl, improving acid strength but increasing steric hindrance .

- Core Heterocycle : Thiophene derivatives are less basic than pyridine-based analogs, reducing undesired protonation in physiological environments .

Physicochemical and Pharmacokinetic Comparisons

- Acidity : The carboxylic acid group in the target compound (pKa ~3-4) is less acidic than trifluoromethylpyridine analogs (pKa ~1-2) due to reduced electron-withdrawal from difluoromethyl vs. trifluoromethyl .

- Lipophilicity (LogP): Difluoromethyl substitution balances lipophilicity (estimated LogP ~1.5) between non-fluorinated (LogP ~0.5) and heavily fluorinated (LogP ~2.5) analogs, optimizing bioavailability .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life compared to chlorobenzyl or methylphenyl derivatives .

Biological Activity

4-(Difluoromethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways associated with cancer and inflammation.

Target Enzymes

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on COX enzymes, which are crucial in the inflammatory response and cancer progression.

- Kinase Activity : Similar compounds have shown potential as kinase inhibitors, which could be relevant for targeting cancer cell proliferation.

Biological Activity Data

A summary of biological activities associated with this compound and related compounds is presented in the table below:

Case Study 1: Anti-inflammatory Properties

In a study investigating the anti-inflammatory effects of thiophene derivatives, this compound was shown to significantly reduce the production of prostaglandins in vitro, indicating its potential as an anti-inflammatory agent. The IC50 values for COX inhibition were competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of various thiophene derivatives, including this compound. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that treatment with this compound induced apoptosis, suggesting a mechanism involving caspase activation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as the difluoromethyl substituent, enhances the biological activity of thiophene derivatives. Modifications to the thiophene ring or carboxylic acid group can further influence potency and selectivity against specific biological targets.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 4-(difluoromethyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalization of the thiophene core. Acylation or alkylation at the 2- and 5-positions of thiophene-3-carboxylic acid precursors is common. For example, 2-acylated derivatives can be synthesized via coupling reactions using acyl chlorides or anhydrides under basic conditions (e.g., pyridine or DMAP) . Critical parameters include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce fluorinated groups (e.g., difluoromethyl via fluorinated Grignard reagents) .

- Purification : Column chromatography with polar solvents (ethyl acetate/hexane) or recrystallization to isolate the carboxylic acid form.

Advanced: How does the difluoromethyl substituent at the 4-position influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Answer:

The difluoromethyl group enhances metabolic stability by:

- Reducing basicity : Fluorine’s electron-withdrawing effect lowers the pKa of adjacent functional groups, decreasing susceptibility to enzymatic degradation .

- Lipophilicity modulation : The difluoromethyl group increases logP, improving membrane permeability while balancing aqueous solubility via the carboxylic acid moiety.

- Resistance to oxidation : Fluorine’s inductive effects protect the thiophene ring from cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show extended half-lives in in vitro metabolic assays .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : H and F NMR are critical for confirming substituent positions and fluorine integration. For example, the difluoromethyl group shows distinct F splitting patterns (~-120 to -140 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFOS: theoretical 190.0 g/mol) and detects impurities .

- HPLC/UV : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>95%) and identifies residual solvents or byproducts .

Advanced: How can contradictory reports on the antimicrobial efficacy of thiophene-3-carboxylic acid derivatives be systematically addressed?

Answer:

Contradictions often arise from variability in:

- Bacterial strains : Standardize testing against ATCC reference strains (e.g., Mycobacterium tuberculosis H37Rv for anti-TB studies) to ensure reproducibility .

- Assay conditions : Control pH, solvent (DMSO concentration ≤1%), and inoculum size in MIC (minimum inhibitory concentration) assays.

- Compound stability : Pre-test solubility in assay media and monitor degradation via LC-MS during prolonged incubation. Meta-analyses comparing substituent effects (e.g., difluoromethyl vs. trifluoromethyl) can clarify structure-activity trends .

Basic: What structural modifications to the thiophene-3-carboxylic acid scaffold are most strongly correlated with enhanced biological activity?

Answer:

Key modifications include:

- Substituent position : Electron-withdrawing groups (e.g., difluoromethyl) at the 4-position improve target binding via dipole interactions, as seen in anti-tubercular derivatives .

- Aminoalkyl side chains : 2-Amino or 2-alkylamino groups enhance solubility and interactions with bacterial enzymes (e.g., InhA in M. tuberculosis) .

- Heterocyclic fusion : Benzothiophene derivatives show broader-spectrum activity but require trade-offs in metabolic stability .

Advanced: What role can computational methods play in predicting the target-binding affinity of this compound derivatives?

Answer:

- Docking simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., enoyl-ACP reductase for anti-TB activity). Fluorine’s stereoelectronic effects can stabilize ligand conformations via C-F···H-N hydrogen bonds .

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis of logP, polar surface area, and Hammett constants predicts bioavailability and potency .

- MD simulations : Molecular dynamics assess binding stability over time, identifying critical residues for mutagenesis studies .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential release of HF during decomposition .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can regioselective functionalization of the thiophene ring be achieved to minimize byproducts in derivative synthesis?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., carboxylic acid) to selectively install substituents at the 4-position via lithiation .

- Cross-coupling : Suzuki-Miyaura reactions with fluorinated boronic esters under inert atmospheres (N/Ar) achieve high regioselectivity .

- Protection/deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.